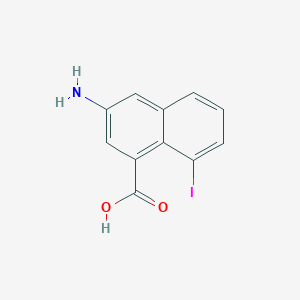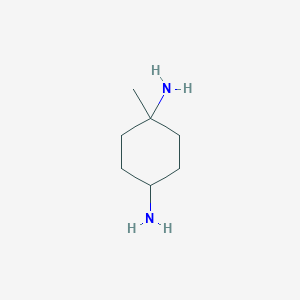
1-Methylcyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohexane-1,4-diamine is an organic compound with the molecular formula C7H16N2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by amine groups at the 1 and 4 positions, and one hydrogen atom is replaced by a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of 1-methyl-4-nitrocyclohexane, which is obtained by nitration of 1-methylcyclohexane. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1-methyl-4-nitrocyclohexane in large reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: More saturated amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-Methylcyclohexane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of resins, coatings, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-methylcyclohexane-1,4-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
1-Methylcyclohexane-1,4-diamine can be compared with other similar compounds, such as:
Cyclohexane-1,4-diamine: Lacks the methyl group, resulting in different steric and electronic properties.
1-Methylcyclohexane-1,2-diamine: The position of the amine groups affects the compound’s reactivity and interactions.
1,2-Dimethylcyclohexane: The presence of two methyl groups alters the compound’s stability and conformational preferences.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-methylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C7H16N2/c1-7(9)4-2-6(8)3-5-7/h6H,2-5,8-9H2,1H3 |
InChI Key |
DWFQYSNYIDKLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


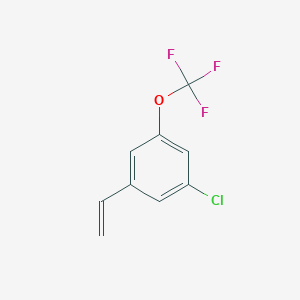
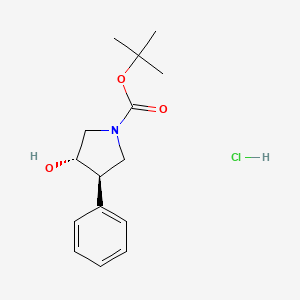

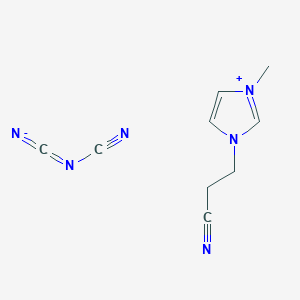
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

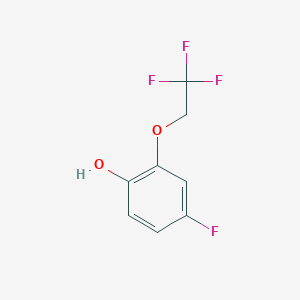


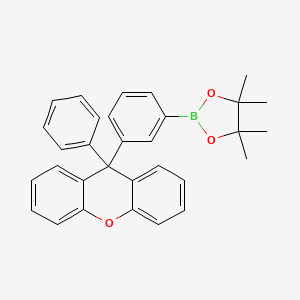
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
